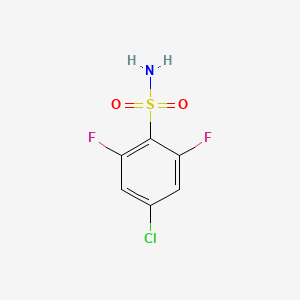

4-Chloro-2,6-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,6-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C6H4ClF2NO2S, and it has a molecular weight of 227.62 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-difluorobenzenesulfonamide can be synthesized through the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of solvents such as N-methylpyrrolidone and bases like potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including substitution and complex formation. For instance, it can react with aniline derivatives in the presence of bases like potassium tert-butoxide .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as aniline derivatives and bases like potassium tert-butoxide.

Complex Formation: Can form complexes with enzymes such as human carbonic anhydrase II.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with aniline derivatives can yield substituted benzenesulfonamides .

Applications De Recherche Scientifique

4-Chloro-2,6-difluorobenzenesulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, which can affect various physiological processes . This inhibition is crucial for its potential therapeutic applications, particularly in conditions where carbonic anhydrase activity needs to be modulated.

Comparaison Avec Des Composés Similaires

2,6-Difluorobenzenesulfonamide: Shares the difluorobenzenesulfonamide structure but lacks the chlorine substituent.

4-Fluorobenzenesulfonamide: Similar sulfonamide structure with a single fluorine substituent.

Uniqueness: 4-Chloro-2,6-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzenesulfonamides .

Activité Biologique

4-Chloro-2,6-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the context of antiviral and receptor inhibition mechanisms. This article reviews its biological activity, focusing on its effects against viral infections and interactions with specific receptors, supported by data tables and relevant case studies.

Antiviral Activity

Recent studies have highlighted the potent antiviral properties of this compound against various influenza viruses. The compound has been shown to inhibit the entry and replication of H1N1, H5N1, and H3N2 influenza viruses.

The antiviral mechanism is primarily linked to the compound's ability to interfere with the hemagglutinin (HA) protein of the influenza virus, which is crucial for viral entry into host cells. The compound reduces viral mRNA levels significantly without affecting cellular RNA levels, indicating a specific action against the virus rather than a general cytotoxic effect.

- IC50 Values : The effective concentration required to inhibit 50% of viral activity (IC50) was determined to be approximately 16.79 nM in A549 lung epithelial cells .

Receptor Binding Inhibition

This compound also exhibits significant binding inhibition at the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is involved in stress response mechanisms.

Binding Affinity

- IC50 for CRF1 Binding : The compound demonstrates an IC50 value of 9.5 nM for binding inhibition at the CRF1 receptor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide compounds. The following table summarizes key findings regarding modifications to enhance biological efficacy:

| Modification | Effect on Activity | IC50 Value |

|---|---|---|

| N-Alkyl Group | Essential for activity | Varies |

| N-Aryl Group | Enhances binding | Varies |

| Heteroaryl Substituents | Reduces activity | Not applicable |

| 1,4-Disubstitution | Beneficial effects | Not quantified |

This data indicates that specific structural features significantly influence the biological activity of this compound.

Case Studies

- Influenza Virus Study : In a controlled laboratory setting, A549 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viral mRNA levels upon infection with influenza viruses. This study confirmed that the compound effectively reduces viral replication without cytotoxicity .

- CRF1 Receptor Study : Another study assessed the pharmacological profile of this compound as a CRF1 antagonist. It was noted that compounds with similar structural characteristics exhibited varying degrees of metabolic stability and receptor binding affinity, emphasizing the importance of structural modifications in drug design .

Propriétés

IUPAC Name |

4-chloro-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTFFZDYJWWDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.